2-Methyl-2-(3-methylphenyl)propanedioic acid
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Overview
Description
2-Methyl-2-(3-methylphenyl)propanedioic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylphenyl)propanedioic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 3-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-methylphenyl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
2-Methyl-2-(3-methylphenyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-methylphenyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its aromatic ring and carboxylic acid groups enable it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanedioic acid: A simpler analog with similar structural features but lacking the aromatic ring.
3-(2-Methylphenyl)propanoic acid: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
2-Methyl-2-(3-methylphenyl)propanedioic acid is unique due to the presence of both the 3-methylphenyl group and the propanedioic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-methyl-2-(3-methylphenyl)propanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-7-4-3-5-8(6-7)11(2,9(12)13)10(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
ZEUGLWZDIWRNHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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